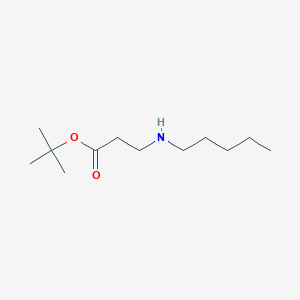![molecular formula C17H27NO4 B6340629 tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate CAS No. 1221342-14-8](/img/structure/B6340629.png)
tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent Research
This compound has been studied for its potential role as a neuroprotective agent. It may inhibit certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase, which is linked to Alzheimer’s disease. By preventing the breakdown of acetylcholine, it could help maintain cognitive function in patients with neurodegenerative conditions .
Amyloid Beta Peptide Aggregation Inhibition
In the context of Alzheimer’s research, tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate has been suggested to prevent the aggregation of amyloid beta peptides. This is crucial because the formation of amyloid fibrils is a hallmark of Alzheimer’s pathology .
Antioxidant Properties in Polymer Research
While not directly related to the exact compound , derivatives of tert-butyl compounds have been widely used in polymer research for their antioxidant properties. They help in preventing the degradation of plastics, which could suggest similar applications for the compound in enhancing the longevity of materials .
Potential in Cancer Treatment
Secondary amines, such as those found in tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate, have been synthesized with biologically active derivatives that could be used in cancer treatment. These compounds can act on various biological pathways that are relevant in the proliferation of cancer cells .
Role in Synthesis of Biologically Active Molecules
The tert-butyl group is a common protecting group in the synthesis of biologically active molecules. It is used to protect carboxylic acids during peptide synthesis, which could be an application of this compound in the development of new pharmaceuticals .
Application in Drug Delivery Systems
Due to its structural properties, this compound could be used in the design of drug delivery systems. Its ability to interact with biological membranes and enzymes could make it a candidate for targeted drug delivery, especially in the treatment of central nervous system disorders .
Use in Commodity Plastics
Similar to its antioxidant properties, tert-butyl compounds are used in commodity plastics to enhance their properties. This particular compound could be researched for its effects on the physical properties of plastics, such as flexibility, strength, and resistance to UV radiation .
Research in Enzyme Inhibition
The compound’s structure suggests that it could be a potent inhibitor for a variety of enzymes. This has implications in the study of metabolic pathways and the development of enzyme inhibitors as therapeutic agents .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)22-16(19)9-11-18-10-8-13-6-7-14(20-4)15(12-13)21-5/h6-7,12,18H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRGZUYMOBUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)
![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)
![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)
![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)
![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)
![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)
![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)
![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)
![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)
![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)